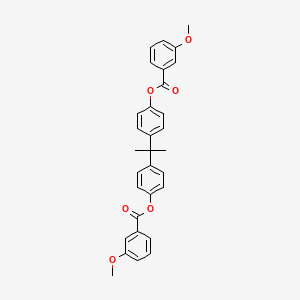![molecular formula C10H6Cl2F2N4S B14921987 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921987.png)
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, dichlorophenyl group, and difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the difluoromethyl group can be added using difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The triazole ring and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, resulting in anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6Cl2F2N4S |
|---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6Cl2F2N4S/c11-6-2-1-5(7(12)3-6)4-15-18-9(8(13)14)16-17-10(18)19/h1-4,8H,(H,17,19)/b15-4+ |
InChI Key |
CNILVYNWMOEWCQ-SYZQJQIISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/N2C(=NNC2=S)C(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN2C(=NNC2=S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B14921906.png)
![2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14921910.png)
![2-(Piperidin-1-yl)ethyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B14921912.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14921917.png)

![(2E,5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921941.png)
![2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14921955.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B14921976.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921977.png)
![6-(4-chlorophenyl)-N'-[(2E)-1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B14921982.png)
![N-{[(2,4-dimethylphenyl)amino][(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14921985.png)
![(2E)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14921986.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921991.png)
![5-(difluoromethyl)-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B14921992.png)
